molecular formula C8H13ClN4 B3060591 n4-Butyl-6-chloropyrimidine-2,4-diamine CAS No. 5457-91-0

n4-Butyl-6-chloropyrimidine-2,4-diamine

Cat. No. B3060591
M. Wt: 200.67 g/mol
InChI Key: USOQULOSUZEEKY-UHFFFAOYSA-N
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Patent
US05772990

Procedure details

10 g of 2-amino-4,6-dichloropyrimidine are suspended in 100 ml of ethanol. 11.15 g of butylamine are added. The reaction mixture is refluxed for 2 hours and then evaporated to dryness. The residue is taken up in 100 ml of water. After 1 hour's stirring the precipitate is filtered off on sintered glass and is then recrystallized from 80 ml of 6/4 water/acetonitrile. 8.75 g of 2-amino-4-butylamino-6-chloropyrimidine are obtained.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.15 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([Cl:8])[CH:5]=[C:4](Cl)[N:3]=1.[CH2:10]([NH2:14])[CH2:11][CH2:12][CH3:13]>C(O)C>[NH2:1][C:2]1[N:3]=[C:4]([NH:14][CH2:10][CH2:11][CH2:12][CH3:13])[CH:5]=[C:6]([Cl:8])[N:7]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC1=NC(=CC(=N1)Cl)Cl
Step Two
Name
Quantity
11.15 g
Type
reactant
Smiles
C(CCC)N
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
After 1 hour's stirring the precipitate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
FILTRATION
Type
FILTRATION
Details
is filtered off on sintered glass
CUSTOM
Type
CUSTOM
Details
is then recrystallized from 80 ml of 6/4 water/acetonitrile

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=NC(=CC(=N1)NCCCC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 8.75 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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